(R)-Terazosin

Catalog No.
S1818571
CAS No.
M.F
C19H25N5O4
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Terazosin

Product Name

(R)-Terazosin

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2R)-oxolan-2-yl]methanone

Molecular Formula

C19H25N5O4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m1/s1

InChI Key

VCKUSRYTPJJLNI-CQSZACIVSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4CCCO4)N)OC

The exact mass of the compound [4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Scientific Research on Terazosin

  • Understanding the effects on specific receptors: Terazosin is known to block alpha-1 adrenergic receptors. More research is being conducted to determine how this blockage affects BPH and hypertension at a molecular level.
  • Investigating Terazosin's impact on cell signaling pathways: Research is ongoing to see if Terazosin influences specific signaling pathways within cells that are relevant to BPH and hypertension [].
  • Exploring Terazosin's use in combination therapies: Some studies are investigating the effectiveness of Terazosin when used alongside other medications for BPH and hypertension [].

(R)-Terazosin is a selective alpha-1 adrenergic receptor antagonist, primarily utilized in the treatment of benign prostatic hyperplasia and essential hypertension. It is a member of the quinazoline class of compounds, characterized by its ability to relax smooth muscle in blood vessels and the prostate, thus improving urinary flow and lowering blood pressure. The compound's IUPAC name is 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]quinazolin-4-amine, and its chemical formula is C₁₉H₂₅N₅O₄ .

The synthesis of (R)-Terazosin involves several key reactions:

  • Formation of the Piperazine Derivative: The reaction of piperazine with 2-furoyl chloride leads to the formation of a furoyl-piperazine intermediate.
  • Catalytic Hydrogenation: The furan ring undergoes catalytic hydrogenation to yield a saturated derivative.
  • Quinazoline Formation: Subsequent reactions involving 2-chloro-6,7-dimethoxyquinazoline facilitate the formation of (R)-Terazosin .

The final product can be purified through recrystallization from suitable solvents, yielding a compound with a melting point of approximately 272°C .

(R)-Terazosin exhibits significant biological activity as an alpha-1 adrenergic receptor antagonist. Its mechanism involves blocking the action of norepinephrine on these receptors, leading to:

  • Vasodilation: This results in decreased vascular resistance and lower blood pressure.
  • Smooth Muscle Relaxation: In the prostate and bladder neck, this alleviates urinary obstruction associated with benign prostatic hyperplasia .

Pharmacologically, (R)-Terazosin is noted for its selectivity towards alpha-1A receptors, which are predominantly found in the urinary tract, enhancing its therapeutic efficacy in managing urinary symptoms .

The synthesis methods for (R)-Terazosin are well-documented:

  • Starting Materials: The synthesis begins with readily available precursors such as piperazine and 2-furoyl chloride.
  • Intermediate Formation: The formation of intermediates is crucial; for example, the piperazine derivative is formed through acylation.
  • Cyclization and Hydrogenation: Key steps include cyclization reactions that form the quinazoline nucleus followed by hydrogenation to saturate the furan ring .
  • Resolution of Enantiomers: The resolution of (R) and (S) enantiomers can be achieved through various chiral separation techniques, emphasizing the unique pharmacological profile of (R)-Terazosin compared to its counterpart .

(R)-Terazosin is primarily applied in:

  • Benign Prostatic Hyperplasia: It alleviates urinary symptoms by relaxing smooth muscle in the prostate and bladder neck.
  • Essential Hypertension: It serves as an antihypertensive agent by causing vasodilation and reducing peripheral vascular resistance .
  • Nephrolithiasis: Some studies suggest its utility in facilitating the passage of kidney stones by relaxing ureteral smooth muscle .

Interaction studies indicate that (R)-Terazosin may interact with other medications affecting blood pressure or those metabolized by cytochrome P450 enzymes. Notably:

  • CYP Enzyme Interactions: Co-administration with drugs that inhibit CYP3A4 can increase terazosin levels, necessitating careful monitoring .
  • Adverse Effects: Potential side effects include orthostatic hypotension and dizziness, particularly when initiating therapy or increasing dosage .

(R)-Terazosin shares structural similarities with other alpha-1 adrenergic antagonists. Here’s a comparison highlighting its uniqueness:

CompoundStructure SimilarityPrimary UseUnique Feature
PrazosinYesHypertensionShorter half-life
DoxazosinYesHypertension, BPHLonger half-life; more potent
AlfuzosinYesBPHMore selective for uroselective receptors

Notable Similar Compounds

  • Prazosin
  • Doxazosin
  • Alfuzosin

(R)-Terazosin's unique pharmacokinetic profile and selectivity for alpha-1A receptors distinguish it from these compounds, making it particularly effective for urinary symptoms associated with benign prostatic hyperplasia while also managing hypertension effectively .

The synthesis of (R)-Terazosin involves multiple sophisticated approaches, with the most prominent routes focusing on the coupling of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine [1] [2]. The conventional route, originally described in United States Patent 4,251,532, utilizes triethylamine as an acid scavenger in methyl cellosolve (ethylene glycol monomethyl ether) at temperatures ranging from 115-125°C, achieving an overall yield of approximately 73% over seven processing days [1].

A significant improvement was introduced through Patent US6248888B1, which eliminated the need for acid scavengers by conducting the coupling reaction in anhydrous polar organic solvents [1] [2]. This modified approach achieves a remarkable overall yield of 92% while reducing processing time to four days. The elimination of triethylamine not only improves yield but also reduces environmental impact by eliminating a potentially hazardous air pollutant [2].

The synthesis typically proceeds through a three-step process: initial coupling reaction, intermediate purification, and final conversion to the desired salt form [3]. In the improved route, the coupling reaction directly produces anhydrous terazosin hydrochloride, which has considerably lower solubility in the reaction solvent compared to the corresponding base form, facilitating easier separation by filtration without complete solvent removal [2].

The mechanistic pathway involves nucleophilic substitution of the chlorine atom in the quinazoline ring by the piperazine nitrogen, forming the desired quinazoline-piperazine linkage. The tetrahydrofuran moiety provides the necessary chirality when appropriate stereochemical control is employed [4] [5].

Enantioselective Synthesis Methodologies

The preparation of (R)-Terazosin with high enantiomeric purity requires sophisticated enantioselective methodologies. The most effective approach involves the enzymatic resolution of racemic tetrahydrofuran-2-carboxylic acid as a key intermediate [6] [7]. This method employs lipase enzymes to selectively hydrolyze one enantiomer, leaving the desired (R)-enantiomer with excellent enantiomeric excess (>95%) [7] [8].

Enzymatic resolution using lipase-catalyzed processes has proven particularly effective for tetrahydrofuran derivatives [9] [10]. The use of Candida antarctica lipase A (CAL-A) and various acylating agents in organic solvents provides high enantioselectivity factors (E > 200) under optimized conditions [10]. The resolution typically involves esterification or transesterification reactions where one enantiomer reacts preferentially with the enzyme-substrate complex.

Alternative enantioselective approaches include asymmetric synthesis using chiral auxiliary methods and chiral ligand-catalyzed reactions [11] [12]. Recent developments in nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization have shown promise for constructing chiral tetrahydrofuran rings with excellent stereoselectivity (>99:1 E/Z) and enantioselectivity (>99:1 er) [12].

Chiral chromatographic separation using specialized stationary phases such as Chiralpak AD columns provides another route for obtaining enantiomerically pure material [13] [14]. This approach is particularly useful for analytical purposes and small-scale preparations, achieving enantiomeric excess values of 90-98%.

The binding affinity studies have demonstrated that (R)-Terazosin exhibits superior selectivity for α1-adrenoreceptors compared to α2-adrenoreceptors, with the R(+)-enantiomer showing significantly different pharmacological properties compared to the S(-)-enantiomer [7] [15]. This stereochemical preference validates the importance of enantiomerically pure synthesis.

Purification and Resolution Techniques

Purification of (R)-Terazosin requires multiple sophisticated techniques to achieve pharmaceutical-grade purity specifications. Column chromatography using silica gel as the stationary phase and chloroform-methanol mixtures as mobile phases provides effective separation of the desired product from synthetic impurities [5] [16]. Normal-phase chromatography typically employs gradient elution with ratios ranging from 8:1 to 6:1 chloroform-methanol, achieving purity levels of 95-98% with recovery yields of 85-92%.

Recrystallization from aqueous ethanol represents the most cost-effective purification method for large-scale operations [2]. The process involves dissolving the crude terazosin hydrochloride in hot aqueous ethanol, followed by controlled cooling to precipitate the pure dihydrate form. This technique routinely achieves purities exceeding 99% with recovery yields of 88-95%.

High-performance liquid chromatography (HPLC) using C18 reversed-phase columns with acetonitrile-water mobile phases provides the highest purity levels (>99%) but is primarily employed for analytical and small-scale preparative applications [17] [18]. The European Pharmacopoeia method utilizes both reversed-phase and ion-pair chromatographic conditions to analyze all specified impurities effectively [17].

Liquid-liquid extraction using dichloromethane and water systems offers an intermediate purification step, particularly useful for removing water-soluble impurities [19] [20]. This technique achieves moderate purity levels (90-95%) with excellent recovery yields (90-95%) and is applicable across all manufacturing scales.

Advanced purification techniques include the use of pentafluoro-phenyl (PFP) stationary phases for improved retention of critical impurities that are not adequately retained under conventional reversed-phase conditions [17]. The implementation of specialized stationary phases has enabled single-method analysis of all terazosin-related impurities, replacing the traditional two-method approach required by pharmacopeial standards.

Quality Control and Analytical Parameters

Scale-up Considerations for Research Applications

Scale-up of (R)-Terazosin synthesis from laboratory to commercial production requires careful consideration of multiple engineering and process variables. Heat transfer characteristics change significantly as reactor volumes increase, with laboratory-scale operations benefiting from rapid equilibration while commercial-scale processes face heat transfer limitations requiring external cooling or heating systems [26] [27]. Temperature control becomes increasingly critical as batch sizes grow, necessitating sophisticated process control systems and monitoring equipment.

Mass transfer efficiency decreases substantially during scale-up due to reduced surface area to volume ratios [28] [29]. Laboratory-scale syntheses benefit from high surface area ratios that facilitate rapid mixing and reaction kinetics, while commercial-scale operations require optimized agitation systems and extended reaction times to achieve equivalent mass transfer rates. This phenomenon particularly affects the coupling reaction between the quinazoline and piperazine components, where insufficient mixing can lead to incomplete conversion and increased impurity formation.

Process control requirements evolve from manual monitoring at laboratory scale to fully automated systems for commercial production [28] [30]. Semi-automated control systems provide an intermediate solution for pilot-scale operations. Critical process parameters including temperature, pressure, pH, and reaction progression require continuous monitoring with appropriate feedback control mechanisms. In-line analytical monitoring systems become essential for maintaining consistent product quality at larger scales.

Equipment design considerations encompass material compatibility, reactor geometry, and mixing system optimization [29]. Laboratory-scale glass vessels transition to stainless steel reactors at pilot scale and specialized industrial reactors for commercial production. Mixing system scale-up requires careful consideration of impeller design, power input, and mixing time optimization to maintain equivalent mixing efficiency across different scales.

The Quality by Design (QbD) approach mandated by regulatory agencies requires comprehensive understanding of design space boundaries and critical quality attributes throughout the scale-up process [27] [31]. Process validation must demonstrate equivalence between different scales, with particular attention to impurity profiles, reaction kinetics, and final product quality. Risk assessment methodologies help identify potential scale-up challenges and develop appropriate mitigation strategies.

Solvent handling and recovery systems become increasingly important at larger scales for both economic and environmental reasons [32] [33]. Laboratory-scale operations may discard solvents, while commercial production requires sophisticated solvent recovery and purification systems to maintain process economics. Environmental considerations mandate minimization of waste streams and implementation of green chemistry principles where feasible.

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

387.19065430 g/mol

Monoisotopic Mass

387.19065430 g/mol

Heavy Atom Count

28

Wikipedia

Terazosin

Biological Half Life

Terazosin has a mean half life 12 hours though this can be as high as 14 hours in patients over 70 years and as low as 11.4 hours in patients 20 to 39 years old.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 04-14-2024
Sonders RC: Pharmacokinetics of terazosin. Am J Med. 1986 May 23;80(5B):20-4. [PMID:2872802]
Papadopoulos G, Vlachodimitropoulos D, Kyroudi A, Kouloukoussa M, Perrea D, Mitropoulos D: Terazosin treatment induces caspase-3 expression in the rat ventral prostate. J Clin Med Res. 2013 Apr;5(2):127-31. doi: 10.4021/jocmr1215w. Epub 2013 Feb 25. [PMID:23518907]
Roehrborn CG, Schwinn DA: Alpha1-adrenergic receptors and their inhibitors in lower urinary tract symptoms and benign prostatic hyperplasia. J Urol. 2004 Mar;171(3):1029-35. [PMID:14767264]
Na YJ, Guo YL, Gu FL: Clinical comparison of selective and non-selective alpha 1A-adrenoceptor antagonists for bladder outlet obstruction associated with benign prostatic hyperplasia: studies on tamsulosin and terazosin in Chinese patients. The Chinese Tamsulosin Study Group. J Med. 1998;29(5-6):289-304. [PMID:10503165]
Glassman DT, Chon JK, Borkowski A, Jacobs SC, Kyprianou N: Combined effect of terazosin and finasteride on apoptosis, cell proliferation, and transforming growth factor-beta expression in benign prostatic hyperplasia. Prostate. 2001 Jan 1;46(1):45-51. [PMID:11170131]
FDA Approved Drug Products: Terazosin Oral Capsules
FDA Approved Drug Products: HYTRIN (terazosin) tablets

Explore Compound Types